Cas no 76706-59-7 (6-amino-N-hydroxypyridine-3-carboxamide)

6-amino-N-hydroxypyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 6-amino-N-hydroxypyridine-3-carboxamide
- 76706-59-7
- BDBM50573497
- SCHEMBL11324381
- CHEMBL4864065
- 6-Amino-N-hydroxy-3-pyridinecarboxamide
- 6-AMINO-N-HYDROXYNICOTINAMIDE
- 6-Aminonicotinohydroxamic acid
- BDA70659
- EN300-303542
- 3-Pyridinecarboxamide, 6-amino-N-hydroxy-
- DTXSID30227506
-
- MDL: MFCD01758474
- インチ: InChI=1S/C6H7N3O2/c7-5-2-1-4(3-8-5)6(10)9-11/h1-3,11H,(H2,7,8)(H,9,10)
- InChIKey: VTGKSUIGZGSWGG-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=NC=C1C(=O)NO)N
計算された属性
- せいみつぶんしりょう: 153.053826475g/mol
- どういたいしつりょう: 153.053826475g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 88.2Ų
6-amino-N-hydroxypyridine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A611219-1g |
6-Amino-N-hydroxynicotinamide |
76706-59-7 | 97% | 1g |
$842.0 | 2024-04-17 | |
Enamine | EN300-303542-1.0g |
6-amino-N-hydroxypyridine-3-carboxamide |
76706-59-7 | 95.0% | 1.0g |
$943.0 | 2025-03-19 | |
Enamine | EN300-303542-10.0g |
6-amino-N-hydroxypyridine-3-carboxamide |
76706-59-7 | 95.0% | 10.0g |
$4052.0 | 2025-03-19 | |
Enamine | EN300-303542-1g |
6-amino-N-hydroxypyridine-3-carboxamide |
76706-59-7 | 95% | 1g |
$943.0 | 2023-09-06 | |
Enamine | EN300-303542-5.0g |
6-amino-N-hydroxypyridine-3-carboxamide |
76706-59-7 | 95.0% | 5.0g |
$2732.0 | 2025-03-19 | |
Enamine | EN300-303542-2.5g |
6-amino-N-hydroxypyridine-3-carboxamide |
76706-59-7 | 95.0% | 2.5g |
$1848.0 | 2025-03-19 | |
TRC | A636428-5mg |
6-amino-N-hydroxypyridine-3-carboxamide |
76706-59-7 | 5mg |
$ 70.00 | 2022-06-07 | ||
TRC | A636428-50mg |
6-amino-N-hydroxypyridine-3-carboxamide |
76706-59-7 | 50mg |
$ 365.00 | 2022-06-07 | ||
Enamine | EN300-303542-10g |
6-amino-N-hydroxypyridine-3-carboxamide |
76706-59-7 | 95% | 10g |
$4052.0 | 2023-09-06 | |
Aaron | AR005WAJ-100mg |
6-AMINO-N-HYDROXYNICOTINAMIDE |
76706-59-7 | 95% | 100mg |
$474.00 | 2023-12-13 |
6-amino-N-hydroxypyridine-3-carboxamide 関連文献
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
6-amino-N-hydroxypyridine-3-carboxamideに関する追加情報
Introduction to 6-amino-N-hydroxypyridine-3-carboxamide (CAS No. 76706-59-7)
6-amino-N-hydroxypyridine-3-carboxamide, a compound with the chemical formula C₆H₈N₂O₂, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound has garnered considerable attention due to its versatile applications and structural properties. The CAS number 76706-59-7 uniquely identifies this substance, facilitating its recognition and study in various scientific contexts.
The name 6-amino-N-hydroxypyridine-3-carboxamide itself provides a wealth of information about its chemical structure. The presence of an amino group (–NH₂) at the 6-position of the pyridine ring and a hydroxypyridine moiety at the 3-position suggests potential functionalities that make it a valuable intermediate in organic synthesis. Specifically, the hydroxyl group (–OH) can participate in hydrogen bonding, while the amino group can engage in various interactions, including salt formation and coordination with metal ions.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds like 6-amino-N-hydroxypyridine-3-carboxamide in drug design. Pyridine derivatives are widely recognized for their role in pharmaceuticals due to their ability to mimic biological structures and interact with biological targets. The 6-amino-N-hydroxypyridine-3-carboxamide structure offers a unique scaffold that can be modified to enhance pharmacological properties such as solubility, bioavailability, and target specificity.
In particular, the hydroxypyridine moiety has been explored for its potential in developing antimicrobial and anticancer agents. Studies have demonstrated that hydroxypyridine derivatives can disrupt bacterial cell walls or inhibit key enzymes involved in cancer cell proliferation. The amino group further extends the possibilities for functionalization, allowing chemists to attach various pharmacophores that enhance therapeutic efficacy.
One of the most intriguing aspects of 6-amino-N-hydroxypyridine-3-carboxamide is its role as a precursor in synthesizing more complex molecules. Researchers have leveraged this compound to develop novel inhibitors targeting enzymes such as kinases and proteases, which are pivotal in numerous disease pathways. For instance, modifications to the 6-amino-N-hydroxypyridine-3-carboxamide core have led to the discovery of compounds with potent antiviral properties, showcasing its versatility in medicinal chemistry.
The synthesis of 6-amino-N-hydroxypyridine-3-carboxamide typically involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques not only ensure the quality of the final product but also open avenues for further structural optimization.
From a computational chemistry perspective, 6-amino-N-hydroxypyridine-3-carboxamide has been subjected to extensive molecular modeling studies. These studies aim to elucidate its interactions with biological targets at an atomic level, providing insights into binding affinities and mechanisms of action. Such information is crucial for designing next-generation drugs with improved therapeutic profiles.
The pharmaceutical industry has shown particular interest in 6-amino-N-hydroxypyridine-3-carboxamide due to its potential as an intermediate in drug development. Its structural features make it an ideal candidate for further derivatization, enabling the creation of libraries of compounds for high-throughput screening. This approach has accelerated the discovery of novel therapeutics by allowing rapid assessment of large numbers of derivatives.
In conclusion, 6-amino-N-hydroxypyridine-3-carboxamide (CAS No. 76706-59-7) represents a significant compound in pharmaceutical chemistry with broad applications ranging from drug development to synthetic organic chemistry. Its unique structural features and versatile reactivity make it a valuable tool for researchers seeking to develop innovative treatments for various diseases. As scientific understanding continues to evolve, it is likely that this compound will play an even greater role in advancing therapeutic strategies.
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